molecular formula C19H21Br2N B13039218 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline

2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline

Cat. No.: B13039218
M. Wt: 423.2 g/mol
InChI Key: KBYRRCXBFOKRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is a synthetic organic compound that belongs to the class of isoindolines. Isoindolines are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of two bromine atoms at positions 4 and 7, a benzyl group at position 2, and four methyl groups at positions 1, 1, 3, and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline typically involves the following steps:

    Bromination: The starting material, 1,1,3,3-tetramethylisoindoline, is subjected to bromination using bromine in the presence of a suitable catalyst such as iron or hydrobromic acid. This step introduces bromine atoms at positions 4 and 7.

    Benzylation: The brominated intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the benzyl group at position 2.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at positions 4 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives.

Scientific Research Applications

2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: Used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline involves its interaction with specific molecular targets and pathways. The benzyl group and bromine atoms play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dibromo-2,1,3-benzothiadiazole: Similar in structure due to the presence of bromine atoms at positions 4 and 7.

    4,7-Dibromo-2,1,3-benzoselenadiazole: Another compound with bromine atoms at positions 4 and 7 but with a different heterocyclic core.

Uniqueness

2-Benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindoline is unique due to the combination of its benzyl group, bromine atoms, and tetramethyl substitution pattern. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H21Br2N

Molecular Weight

423.2 g/mol

IUPAC Name

2-benzyl-4,7-dibromo-1,1,3,3-tetramethylisoindole

InChI

InChI=1S/C19H21Br2N/c1-18(2)16-14(20)10-11-15(21)17(16)19(3,4)22(18)12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3

InChI Key

KBYRRCXBFOKRRP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2C(N1CC3=CC=CC=C3)(C)C)Br)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.